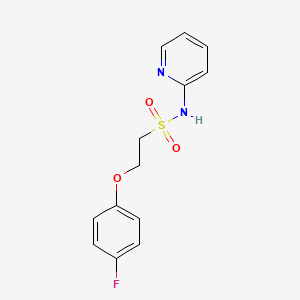
2-(4-fluorophenoxy)-N-(pyridin-2-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine” is a chemical compound with the molecular formula C12H11FN2O and a molecular weight of 218.23 .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of this compound can be found on ChemicalBook .Applications De Recherche Scientifique
Fluoroionophores for Metal Detection
A study developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives for spectral diversity and metal cation interaction. It identified compounds that chelate Zn^2+ specifically in both organic and semi-aqueous solutions. The research highlighted the utility of these compounds in cellular metal staining using fluorescence methods, demonstrating the potential of fluoroionophores in metal ion detection and imaging within biological systems (Hong et al., 2012).
Corrosion Inhibition
Another investigation focused on the adsorption and corrosion inhibition properties of piperidine derivatives on iron. The study employed quantum chemical calculations and molecular dynamics simulations to evaluate the efficiency of these compounds as corrosion inhibitors. This research contributes to the understanding of how such compounds interact with metal surfaces, potentially offering new solutions for protecting metals against corrosion (Kaya et al., 2016).
Photodynamic Therapy
Research into the photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents has shown potential for photocatalytic applications. The study suggests that these compounds could be suitable photosensitizers, particularly in the field of photodynamic therapy for cancer treatment. This application relies on the ability of the photosensitizer to produce reactive oxygen species when exposed to light, targeting and killing cancer cells (Öncül et al., 2021).
Environmental and Biological Sensing
A novel reaction-based fluorescent probe was developed for the selective discrimination of thiophenols over aliphatic thiols. This probe, featuring a sulfonamide bond, demonstrated high sensitivity and selectivity with potential applications in environmental and biological sciences for sensing thiophenols in water samples. The ability to accurately detect thiophenols is crucial for monitoring pollutants and understanding biological processes involving thiol-containing compounds (Wang et al., 2012).
Anticancer Activity
New indenopyridine derivatives incorporating benzenesulfonamide showed promising anticancer activity. These compounds were synthesized and tested against a breast cancer cell line, demonstrating significant cytotoxic effects. This highlights the potential of such derivatives in developing novel anticancer drugs, providing a foundation for further research into their mechanism of action and therapeutic efficacy (Ghorab & Al-Said, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-pyridin-2-ylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c14-11-4-6-12(7-5-11)19-9-10-20(17,18)16-13-3-1-2-8-15-13/h1-8H,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKDGJRMKIACRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

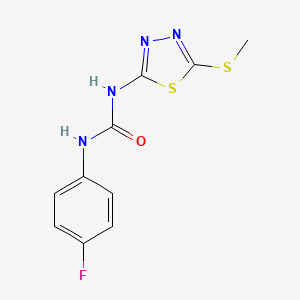
![3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2671622.png)
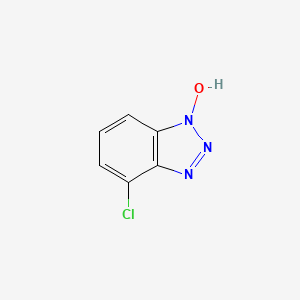

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid](/img/structure/B2671626.png)
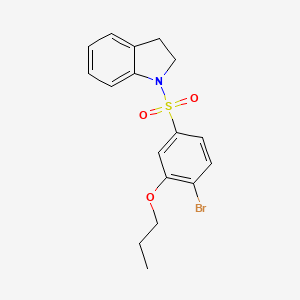
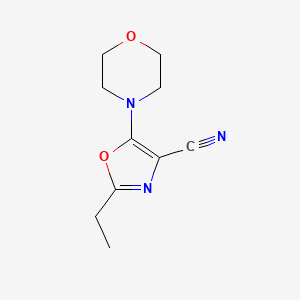
![N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2671630.png)

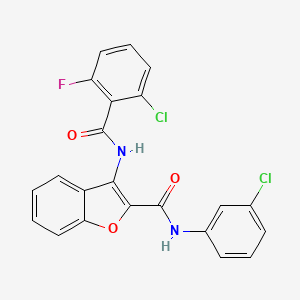
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2671640.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2671641.png)
![4-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2671643.png)